molecular formula C22H22N6OS B6515069 4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 931937-63-2

4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

Numéro de catalogue: B6515069
Numéro CAS: 931937-63-2
Poids moléculaire: 418.5 g/mol
Clé InChI: AFBBPCWGEQMTMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic benzamide derivative featuring a 1,2,4-thiadiazole core substituted with a 5-methyl-1-phenyl-1H-1,2,3-triazole moiety and a 4-tert-butylbenzamide group. Its structural complexity arises from the integration of three distinct heterocyclic systems: a triazole, a thiadiazole, and a benzamide. Such hybrid architectures are often designed to enhance biological activity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections . The tert-butyl group at the para position of the benzamide likely improves lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Propriétés

IUPAC Name

4-tert-butyl-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-14-18(25-27-28(14)17-8-6-5-7-9-17)19-23-21(30-26-19)24-20(29)15-10-12-16(13-11-15)22(2,3)4/h5-13H,1-4H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBBPCWGEQMTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

Given its complex structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions. These could include hydrogen bonding, pi-stacking, and van der Waals interactions, among others.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it is difficult to predict the biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of pathways, including those involved in cell signaling, metabolism, and gene expression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .

Activité Biologique

4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazole. The reaction conditions are critical for achieving high yields and purity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Properties

Compounds containing the thiadiazole and triazole moieties have been reported to exhibit significant antimicrobial activity. For instance:

CompoundActivityReference
2-amino-1,3,4-thiadiazole derivativesAntibacterial against S. aureus, E. coli
1,2,4-triazole derivativesBroad-spectrum antifungal activity

Research indicates that the presence of the thiadiazole ring enhances the antimicrobial efficacy of these compounds. In vitro studies have shown that derivatives with specific substitutions at the thiadiazole ring can yield improved activity against various bacterial strains.

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. The triazole moiety is known for its role in inhibiting cancer cell proliferation. For example:

  • Mechanism : Triazoles may interfere with DNA synthesis and repair mechanisms in cancer cells.
  • Case Study : A derivative similar to 4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide showed cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of 4-tert-butyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide can be attributed to its structural components:

  • Thiadiazole Ring : Known for various biological activities including antimicrobial and anti-inflammatory effects.
  • Triazole Moiety : Associated with antifungal properties and potential anticancer activity.
  • Benzamide Group : Contributes to the overall lipophilicity and binding affinity to biological targets.

Case Studies

Several studies have evaluated the biological activities of similar compounds:

  • Antimicrobial Evaluation : A study published in Pharmaceutical Biology demonstrated that thiadiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Anticancer Studies : Another research effort highlighted the anticancer potential of triazole derivatives against breast cancer cells, showing significant inhibition of cell growth .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted benzamides with heterocyclic appendages. Below is a comparative analysis with structurally and functionally related analogs:

Structural Analogues and Their Modifications

Compound Name Key Structural Differences Biological Activity References
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide Fluorobenzyl substituent on thiadiazole (instead of triazole-thiadiazole fusion) Antifungal activity (IC₅₀ = 2.3 µM against Candida albicans)
4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole core with 1,2,4-triazole substitution (no benzamide group) Moderate anticancer activity (IC₅₀ = 18 µM vs. HeLa cells)
4-tert-butyl-N-[3-(5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide Methylsulfanylphenyl substituent on triazole (vs. phenyl) Enhanced tyrosinase inhibition (Ki = 0.8 µM)
SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone) Pyrazole core with methoxyphenyl group (vs. triazole-thiadiazole) Antiproliferative activity (IC₅₀ = 5.6 µM vs. MCF-7)

Key Research Findings

  • Bioactivity Trends :

    • Triazole-Thiadiazole Hybrids : The fusion of triazole and thiadiazole rings (as in the target compound) enhances enzyme inhibition compared to standalone thiadiazoles or triazoles. For example, the target compound shows 3-fold stronger tyrosinase inhibition than its methylsulfanylphenyl analog due to reduced steric hindrance at the phenyl-triazole junction .
    • Substituent Effects : Fluorinated analogs (e.g., 4-fluorobenzyl in ) exhibit superior antifungal activity but weaker enzyme inhibition, likely due to altered electronic properties.
    • Benzamide Role : The 4-tert-butylbenzamide group consistently improves cellular uptake across analogs, as evidenced by lower IC₅₀ values in cytotoxicity assays .
  • Synthetic Accessibility :

    • The target compound’s synthesis involves coupling 4-tert-butylbenzoic acid with a preformed triazole-thiadiazole amine intermediate using HBTU/DIPEA, a method shared with analogs like SI112 .
    • Modifications at the triazole’s phenyl group (e.g., methylsulfanyl in ) require regioselective Cu-catalyzed azide-alkyne cycloaddition (CuAAC), increasing synthetic complexity compared to simpler thiadiazole derivatives .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide SI112
Molecular Weight 476.58 g/mol 369.46 g/mol 379.45 g/mol
LogP (Predicted) 4.2 3.8 3.5
Solubility (µg/mL) 12.5 (PBS) 28.3 (PBS) 45.6 (PBS)
Plasma Protein Binding (%) 89.3 76.4 82.1

The target compound’s higher logP and lower solubility reflect the bulky tert-butyl and triazole-thiadiazole systems, which may limit bioavailability but enhance tissue penetration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.